An In-depth Technical Guide to the Mechanism of Action of PD 113271 (Fostriecin)
An In-depth Technical Guide to the Mechanism of Action of PD 113271 (Fostriecin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD 113271, more commonly known as Fostriecin or CI-920, is a natural product isolated from Streptomyces pulveraceus. Initially investigated for its potent antileukemic and broad antitumor activities, its primary mechanism of action has been elucidated as the potent and highly selective inhibition of serine/threonine protein phosphatases 2A (PP2A) and 4 (PP4). This inhibition disrupts the G2/M cell cycle checkpoint, leading to premature mitotic entry and subsequent apoptosis in cancer cells. This guide provides a comprehensive overview of the molecular mechanism, quantitative inhibitory data, experimental methodologies, and the core signaling pathways affected by PD 113271.
Core Mechanism of Action: Covalent Inhibition of PP2A and PP4
The antitumor properties of PD 113271 are primarily attributed to its function as a potent inhibitor of PP2A and PP4.[1] An earlier hypothesis suggesting inhibition of topoisomerase II has been largely superseded, as this effect is only observed at significantly higher concentrations.[2]
The inhibition of PP2A is an irreversible, covalent interaction. The α,β-unsaturated lactone ring within the structure of PD 113271 acts as an electrophile, enabling a conjugate addition reaction with a specific cysteine residue (Cys269) located in the catalytic subunit of PP2A (PP2Ac). This covalent modification of the active site renders the enzyme inactive. The phosphate (B84403) group and a hydroxyl group on the PD 113271 molecule are also crucial for its strong interaction with the phosphatase active site.
Quantitative Inhibitory Data
PD 113271 exhibits remarkable selectivity for PP2A and PP4 over other protein phosphatases such as PP1 and PP5. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.
| Target Protein | IC50 Value (nM) | Selectivity vs. PP2A | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 0.2 - 40 | - | [2][3] |
| Protein Phosphatase 4 (PP4) | ~3 - 4 | ~1-20 fold | [1] |
| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 | >1,000 fold | [2][4] |
| Protein Phosphatase 5 (PP5) | ~60,000 | >1,500 fold | |
| Topoisomerase II | 40,000 | >1,000 fold | [2] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of PD 113271's mechanism of action.
In Vitro Phosphatase Inhibition Assay (Colorimetric)
This assay is used to determine the IC50 value of PD 113271 against purified protein phosphatases.
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Objective: To quantify the dose-dependent inhibition of a protein phosphatase by PD 113271.
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Materials:
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Purified recombinant protein phosphatase (e.g., PP2A, PP1).
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PD 113271 (Fostriecin) stock solution.
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Substrate: p-Nitrophenyl Phosphate (pNPP).
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA).
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96-well microplate.
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Microplate reader.
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Procedure:
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Prepare serial dilutions of PD 113271 in the assay buffer.
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Add a fixed amount of the purified protein phosphatase to each well of the 96-well plate.
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Add the serially diluted PD 113271 or a vehicle control to the wells and incubate for 15-30 minutes at 30°C to allow for inhibitor binding.
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Initiate the phosphatase reaction by adding pNPP substrate to each well.
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Incubate the plate at 30°C for an appropriate time (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., NaOH).
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Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
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Calculate the percentage of inhibition for each concentration of PD 113271 relative to the vehicle control and determine the IC50 value.
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Workflow for an in vitro phosphatase inhibition assay.
Covalent Binding Pull-Down Assay
This method is used to demonstrate the direct and covalent binding of PD 113271 to its target protein.
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Objective: To confirm the covalent interaction between PD 113271 and the catalytic subunit of PP2A (PP2Ac).
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Materials:
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Biotin-labeled PD 113271 (bio-Fos).
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HeLa S3 cell lysate.
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Streptavidin-agarose beads.
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Wash buffers.
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SDS-PAGE reagents and Western blot apparatus.
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Anti-PP2Ac antibody.
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Procedure:
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Incubate the HeLa S3 cell lysate with biotin-labeled PD 113271.
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Add streptavidin-agarose beads to the lysate to pull down the biotin-labeled PD 113271 and any covalently bound proteins.
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Wash the beads extensively to remove non-specifically bound proteins.
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Elute the bound proteins from the beads.
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Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
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Probe the membrane with an anti-PP2Ac antibody to detect the presence of the PP2A catalytic subunit.
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For confirmation of the binding site, the pulled-down protein can be subjected to mass spectrometry analysis to identify the modified peptide containing Cys269.
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Signaling Pathway Analysis
The primary cellular consequence of PP2A and PP4 inhibition by PD 113271 is the dysregulation of the G2/M mitotic entry checkpoint. PP2A plays a crucial role in maintaining Cdk1/Cyclin B in an inactive state during the G2 phase by promoting the inhibitory phosphorylation of Cdk1.
Under normal conditions, PP2A positively regulates the kinase Wee1 and negatively regulates the phosphatase Cdc25. Wee1 phosphorylates Cdk1 on Threonine 14 and Tyrosine 15, keeping it inactive. Cdc25 removes these inhibitory phosphates to activate Cdk1 and trigger mitotic entry. By inhibiting PP2A, PD 113271 disrupts this balance, leading to a decrease in Wee1 activity and an increase in Cdc25 activity. This results in the premature activation of the Cdk1/Cyclin B complex, forcing the cell into mitosis, even in the presence of unreplicated or damaged DNA. This inappropriate entry into mitosis ultimately leads to apoptosis.
PD 113271 disrupts the G2/M checkpoint by inhibiting PP2A.
Conclusion
PD 113271 (Fostriecin) is a potent and selective covalent inhibitor of the protein phosphatases PP2A and PP4. Its mechanism of action, centered on the disruption of the G2/M mitotic entry checkpoint, provides a clear rationale for its observed antitumor and antileukemic activities. The detailed understanding of its molecular target and the availability of synthetic routes for PD 113271 and its analogs offer significant opportunities for the development of novel cancer therapeutics targeting the PP2A signaling pathway. This guide serves as a foundational resource for researchers aiming to further investigate and exploit the therapeutic potential of this class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Wee1 and Cdc25: Tools, pathways, mechanisms, questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein phosphatase 2A has an essential role in the activation of γ-irradiation-induced G2/M checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wee1 and Cdc25 are controlled by conserved PP2A-dependent mechanisms in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
